N-(4-acetylphenyl)-4-chlorobenzamide N-(4-acetylphenyl)-4-chlorobenzamide
Brand Name: Vulcanchem
CAS No.: 72269-23-9
VCID: VC20955789
InChI: InChI=1S/C15H12ClNO2/c1-10(18)11-4-8-14(9-5-11)17-15(19)12-2-6-13(16)7-3-12/h2-9H,1H3,(H,17,19)
SMILES: CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)Cl
Molecular Formula: C15H12ClNO2
Molecular Weight: 273.71 g/mol

N-(4-acetylphenyl)-4-chlorobenzamide

CAS No.: 72269-23-9

Cat. No.: VC20955789

Molecular Formula: C15H12ClNO2

Molecular Weight: 273.71 g/mol

* For research use only. Not for human or veterinary use.

N-(4-acetylphenyl)-4-chlorobenzamide - 72269-23-9

CAS No. 72269-23-9
Molecular Formula C15H12ClNO2
Molecular Weight 273.71 g/mol
IUPAC Name N-(4-acetylphenyl)-4-chlorobenzamide
Standard InChI InChI=1S/C15H12ClNO2/c1-10(18)11-4-8-14(9-5-11)17-15(19)12-2-6-13(16)7-3-12/h2-9H,1H3,(H,17,19)
Standard InChI Key XRDNUECBGFPZOM-UHFFFAOYSA-N
SMILES CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)Cl
Canonical SMILES CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)Cl

Physical and Chemical Properties

Basic Identification Data

N-(4-acetylphenyl)-4-chlorobenzamide is characterized by several identifying parameters that distinguish it from other chemical compounds. These parameters are essential for researchers working with this compound.
Table 1: Identification Parameters of N-(4-acetylphenyl)-4-chlorobenzamide

ParameterValue
IUPAC NameN-(4-acetylphenyl)-4-chlorobenzamide
CAS Registry Number72269-23-9
Molecular FormulaC₁₅H₁₂ClNO₂
Molecular Weight273.71 g/mol
MDL NumberMFCD00429852
Alternate NamesBenzamide, N-(4-acetylphenyl)-4-chloro-; CBDivE_001905
The compound features a distinctive structure with a 4-chlorobenzoyl group attached to the nitrogen of an amide, which is further connected to a 4-acetylphenyl group .

Structural Information

The structural characteristics of N-(4-acetylphenyl)-4-chlorobenzamide are well-defined through various chemical descriptors that provide insight into its three-dimensional arrangement and chemical behavior.
Table 2: Structural Descriptors of N-(4-acetylphenyl)-4-chlorobenzamide

DescriptorValue
Standard InChIInChI=1S/C15H12ClNO2/c1-10(18)11-4-8-14(9-5-11)17-15(19)12-2-6-13(16)7-3-12/h2-9H,1H3,(H,17,19)
Standard InChIKeyXRDNUECBGFPZOM-UHFFFAOYSA-N
SMILESCC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)Cl
These structural identifiers allow researchers to precisely define the compound's structure for database searches and chemical analysis .

Computed Properties

The computed physicochemical properties of N-(4-acetylphenyl)-4-chlorobenzamide provide valuable information about its potential behavior in biological systems and chemical reactions.
Table 3: Physicochemical Properties of N-(4-acetylphenyl)-4-chlorobenzamide

PropertyValueReference
XLogP32.9Computed by XLogP3 3.0
Hydrogen Bond Donor Count1Computed by Cactvs 3.4.8.18
Hydrogen Bond Acceptor Count2Computed by Cactvs 3.4.8.18
Rotatable Bond Count3Computed by Cactvs 3.4.8.18
Exact Mass273.0556563 DaComputed by PubChem 2.2
Topological Polar Surface Area46.2 ŲComputed by Cactvs 3.4.8.18
Heavy Atom Count19Computed by PubChem
Complexity329Computed by Cactvs 3.4.8.18
These properties suggest that N-(4-acetylphenyl)-4-chlorobenzamide has moderate lipophilicity with potential to cross biological membranes, limited hydrogen bonding capabilities, and sufficient structural complexity to enable specific molecular interactions .

Synthesis Methods

Documented Synthesis Procedures

A synthesis method has been documented in research literature that could be applied to N-(4-acetylphenyl)-4-chlorobenzamide:

  • Reaction of 4-aminoacetophenone (10 mmol) with Na₂CO₃ (10 mmol) and molecular sieves in anhydrous THF (10 mL) at room temperature, stirred overnight.

  • After reaction completion, the mixture is poured into ice-water and the precipitated solid is filtered off and recrystallized from ethanol .
    The synthesis has been reported to yield a white powder with a melting point of 162-163 °C, which can be confirmed by LC-MS showing m/z 273.9 [M+H]⁺ .

Alternative Synthesis Approach

Another approach for synthesizing benzamide derivatives involves a copper-catalyzed C-N bond formation via sequential acylation and deacylation process. This method has been documented for the synthesis of N-(4-acetylphenyl)-4-chlorobenzamide, listed as compound 3g in research literature . This represents a novel strategy that might offer advantages in terms of yield or reaction conditions compared to traditional methods.

Biological Activities and Applications

Structure-Activity Relationships

The development of Quantitative Structure-Activity Relationship (QSAR) models has helped correlate physicochemical parameters with biological activity in similar structures. These models can potentially predict the biological activity of N-(4-acetylphenyl)-4-chlorobenzamide based on its structural features and physicochemical properties.
The presence of both a chlorine atom on the benzamide moiety and an acetyl group on the phenyl ring likely contributes to its potential biological activity through enhanced binding interactions with target proteins and improved metabolic stability .

Research Applications

Pharmaceutical Research

N-(4-acetylphenyl)-4-chlorobenzamide and related compounds have shown potential as scaffolds in drug discovery due to enhanced biological activities and safety profiles. The compound's structure makes it suitable for further modification to develop derivatives with improved pharmacological properties.

Metallaphotoredox Catalysis

Recent research in the field of metallaphotoredox decarboxylative arylation has referenced related benzamide compounds. This suggests that N-(4-acetylphenyl)-4-chlorobenzamide might have applications in advanced synthetic chemistry methodologies, particularly those involving nickel and photoredox catalysis .

Crystal Structure Studies

Research on similar compounds has included crystal structure analyses to determine molecular characteristics and properties. The structural information obtained from such studies provides valuable insights into the three-dimensional arrangement and potential intermolecular interactions of compounds like N-(4-acetylphenyl)-4-chlorobenzamide .

Related Compounds

Structural Analogs

Several structural analogs of N-(4-acetylphenyl)-4-chlorobenzamide have been identified and studied, providing a broader context for understanding its properties and potential applications.
Table 4: Structural Analogs of N-(4-acetylphenyl)-4-chlorobenzamide

Compound NameMolecular FormulaMolecular Weight (g/mol)CAS NumberKey Structural Difference
N-(4-acetylphenyl)benzamideC₁₅H₁₃NO₂239.275411-13-2Lacks chlorine atom on benzamide moiety
N-(4-benzoylphenyl)-4-chlorobenzamideC₂₀H₁₄ClNO₂335.87461-48-5Contains benzoyl instead of acetyl group
N-(3-Acetylphenyl)-4-chlorobenzamideC₁₅H₁₂ClNO₂273.71223500-13-8Acetyl group at meta position instead of para
N-(4-acetylphenyl)-4-fluorobenzamideC₁₅H₁₂FNO₂258.0-Contains fluorine instead of chlorine
N-(4-acetylphenyl)-4-nitrobenzamideC₁₅H₁₂N₂O₄284.9-Contains nitro group instead of chlorine
These analogs provide valuable comparison points for understanding structure-activity relationships and physicochemical property variations .

Thiourea Derivatives

Research has also explored related thiourea derivatives, such as N-((4-acetylphenyl)carbamothioyl)pivalamide, which shares the 4-acetylphenyl moiety but incorporates a thiourea linkage instead of the amide bond found in N-(4-acetylphenyl)-4-chlorobenzamide. These thiourea derivatives have shown interesting enzyme inhibition activities against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), alpha-amylase, and urease enzymes .

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